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Glucocorticoids receptor agonist 1 -

Glucocorticoids receptor agonist 1

Catalog Number: EVT-14060207
CAS Number:
Molecular Formula: C20H23FN2O
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glucocorticoids receptor agonist 1 is a synthetic compound designed to selectively activate the glucocorticoid receptor, which is critical in mediating anti-inflammatory responses. This compound is part of a broader class of glucocorticoid receptor agonists that aim to provide therapeutic benefits while minimizing side effects commonly associated with traditional glucocorticoids, such as insulin resistance and metabolic disturbances. The primary function of glucocorticoids involves regulating various physiological processes, including immune response, inflammation, and glucose metabolism.

Source

The compound is derived from arylpyrazole-based structures, which have been shown to exhibit potent anti-inflammatory properties. It has been developed in response to the need for more selective glucocorticoid receptor agonists that can effectively manage inflammation without adversely affecting insulin secretion or other metabolic functions .

Classification

Glucocorticoids receptor agonist 1 belongs to the category of non-steroidal glucocorticoid receptor agonists. This classification is significant as it distinguishes these compounds from classical steroidal glucocorticoids, which often have broader systemic effects and higher potential for side effects .

Synthesis Analysis

Methods

The synthesis of glucocorticoids receptor agonist 1 typically involves several key steps:

  1. Starting Materials: The synthesis begins with specific aryl and pyrazole derivatives.
  2. Reactions: Key reactions may include nucleophilic substitutions and coupling reactions to form the core structure.
  3. Purification: The product is purified using techniques such as column chromatography or recrystallization.

Technical Details

The synthesis process is optimized for yield and purity, often employing high-performance liquid chromatography (HPLC) for analysis. The final product's identity is confirmed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Molecular Structure Analysis

Structure

Glucocorticoids receptor agonist 1 features a complex molecular structure characterized by an arylpyrazole backbone. The specific arrangement of functional groups on this scaffold is crucial for its binding affinity to the glucocorticoid receptor.

Data

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molecular Weight: Approximately 306.36 g/mol
  • Key Functional Groups: Includes amine and carbonyl groups that facilitate interactions with the glucocorticoid receptor.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the activity of glucocorticoids receptor agonist 1 include:

  1. Binding Affinity: The compound binds to the glucocorticoid receptor, inducing conformational changes that activate downstream signaling pathways.
  2. Transcription Modulation: It modulates gene expression by interacting with glucocorticoid response elements in target genes.

Technical Details

The binding affinity of glucocorticoids receptor agonist 1 has been assessed using competitive binding assays, revealing its potential efficacy compared to traditional glucocorticoids like dexamethasone .

Mechanism of Action

Process

The mechanism through which glucocorticoids receptor agonist 1 exerts its effects involves:

  1. Receptor Activation: Upon binding to the glucocorticoid receptor, the compound induces a conformational change that promotes the translocation of the receptor into the nucleus.
  2. Gene Regulation: In the nucleus, the activated receptor binds to specific DNA sequences (glucocorticoid response elements), leading to either transcriptional activation or repression of target genes involved in inflammation and immune response.

Data

Studies indicate that this compound selectively activates transrepression pathways without triggering significant transactivation, which is often responsible for side effects associated with traditional glucocorticoids .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: The compound exhibits good stability under standard laboratory conditions.
  • Reactivity: Reacts favorably with biological targets due to its designed specificity for the glucocorticoid receptor.

Relevant analyses include thermal stability assessments and solubility tests conducted under various pH conditions .

Applications

Scientific Uses

Glucocorticoids receptor agonist 1 has potential applications in:

  • Anti-inflammatory Therapy: Used for treating conditions like asthma, rheumatoid arthritis, and other chronic inflammatory diseases due to its selective action on the immune system.
  • Research Tool: Serves as a valuable tool in pharmacological studies aimed at understanding glucocorticoid signaling pathways and their implications in disease processes.

Ongoing research aims to further elucidate its therapeutic profile and explore its use in combination therapies with other anti-inflammatory agents .

Molecular Structure and Functional Domains of the Glucocorticoid Receptor

Modular Architecture of the Glucocorticoid Receptor (GR)

The human GR (NR3C1) is a 777-amino acid protein organized into three structured domains that confer functional specificity:

N-Terminal Transactivation Domain (NTD) and Activation Function-1 (AF-1)

The NTD (amino acids 1–420) houses the AF-1 region (residues 77–262), a disordered segment that adopts helical conformation upon binding coactivators like CBP/p300 and TATA-binding protein [5] [7]. This domain is critical for transcriptional activation and contains major phosphorylation sites (Ser203, Ser211, Ser226) that modulate its activity. The intrinsically disordered nature of AF-1 allows it to act as a dynamic scaffold, integrating signals from post-translational modifications and protein interactions to fine-tune gene expression [5] [10].

DNA-Binding Domain (DBD) and Zinc Finger Motifs

The DBD (residues 420–480) contains two C4-type zinc finger motifs that facilitate sequence-specific DNA recognition. The first zinc finger (P-box; residues 458–462) binds glucocorticoid response elements (GREs) with the consensus sequence GGAACAnnnTGTTCT, while the second (D-box; residues 474–478) mediates receptor dimerization [4] [8]. The DBD also harbors a nuclear localization signal (NL1; residues 491–498) essential for nuclear translocation [9]. Structural studies reveal that the zinc fingers position helix 1 in the DNA major groove, enabling base-specific contacts essential for transcriptional regulation [8].

Ligand-Binding Domain (LBD) and Activation Function-2 (AF-2)

The LBD (residues 481–777) comprises 12 α-helices and 4 β-sheets forming a hydrophobic pocket that binds GRAg-1 [6] [8]. Ligand binding triggers a conformational change in helix 12 (residues 755–777), which exposes the AF-2 surface for recruitment of coactivators (e.g., SRC-1, SRC-2) via LxxLL motifs [6] [10]. The LBD also contains a second nuclear localization signal (NL2) and interfaces with chaperone proteins (Hsp90, Hsp70) in the unliganded state [10].

Table 1: Functional Domains of the Human Glucocorticoid Receptor

DomainAmino Acid ResiduesKey Structural FeaturesPrimary Functions
NTD (AF-1)1–420Disordered, phosphorylation sitesCoactivator recruitment, transcriptional activation
DBD420–480Two zinc fingers, NL1 signalGRE binding, receptor dimerization, nuclear import
LBD (AF-2)481–77712 α-helices, ligand-binding pocketLigand binding, coactivator docking, NL2 signal

Alternative Splicing and Isoform Diversity

The NR3C1 gene undergoes extensive alternative splicing, generating functionally distinct receptor isoforms:

GRα vs. GRβ: Functional Dichotomy in Transcriptional Regulation

GRα (777 residues) is the canonical receptor that binds GRAg-1 and activates transcription. In contrast, GRβ (742 residues) arises from alternative splicing of exon 9, replacing the terminal 50 amino acids of GRα with a unique 15-residue sequence [4] [7]. This structural alteration abolishes ligand binding and confers dominant-negative activity by sequestering coactivators or forming transcriptionally inactive heterodimers with GRα [4] [9]. Notably, GRβ exhibits intrinsic transcriptional activity at certain promoters (e.g., IL-5, IL-13) through recruitment of histone deacetylases [9]. Elevated GRβ expression is linked to glucocorticoid resistance in asthma and inflammatory diseases [4].

Impact of GRγ and Other Splice Variants on Receptor Localization

GRγ contains a 3-base insertion (Arg451 insertion) between the two zinc fingers, resulting in delayed nuclear translocation and reduced transactivation potential [7] [9]. The GR-P isoform lacks exons 8–9, producing a truncated LBD (676 residues) deficient in ligand binding, while GR-A skips exons 5–7, deleting part of the hinge region and LBD [7] [9]. These variants exhibit cytoplasmic retention and impaired function, potentially influencing tissue-specific glucocorticoid sensitivity.

Table 2: Major Glucocorticoid Receptor Splice Variants

IsoformStructural FeaturesCellular LocalizationFunctional Consequences
GRαFull-length (777 aa) with intact LBDCytoplasmic → NuclearLigand-dependent transactivation
GRβC-terminal 15-aa substitution (exon 9β)Constitutive nuclearDominant-negative repression of GRα; intrinsic activity
GRγArg insertion between zinc fingersDelayed nuclear importReduced transactivation at subset of GREs
GR-PTruncated LBD (lacks exons 8–9)CytoplasmicLigand binding deficiency; loss of transactivation

Post-Translational Modifications Regulating GR Activity

GR function is dynamically modulated by covalent modifications that alter its stability, localization, and interactions:

Phosphorylation, Ubiquitination, and SUMOylation Sites

  • Phosphorylation: Five serine residues (Ser113, Ser141, Ser203, Ser211, Ser226) in the NTD are targeted by kinases (e.g., MAPK, CDK). Ser211 phosphorylation enhances transcriptional activity by promoting coactivator recruitment, while Ser226 phosphorylation accelerates nuclear export [6] [10].
  • Ubiquitination: Lys419 and lys426 in the DBD are ubiquitinated by E3 ligases (e.g., CHIP), targeting GR for proteasomal degradation. This process limits transcriptional duration and resets receptor sensitivity [6].
  • SUMOylation: Lys703 and lys721 in the LBD are modified by SUMO-1, repressing GR activity by recruiting corepressors (e.g., HDAC2) to inflammatory gene promoters [6].

Chaperone Interactions and Cytoplasmic-Nuclear Shuttling

Unliganded GR forms a cytoplasmic complex with Hsp90, Hsp70, FKBP51, and p23. Hsp90 stabilizes the ligand-binding pocket, while FKBP51 retards nuclear import [4] [10]. GRAg-1 binding dissociates this complex, exposing NL1 and NL2 signals that drive importin-mediated nuclear translocation. Nuclear export involves CRM1 recognition of a nuclear export signal (NES) in the DBD [9] [10].

Table 3: Key Post-Translational Modifications of the Glucocorticoid Receptor

ModificationResidues ModifiedEnzymes InvolvedFunctional Outcome
PhosphorylationSer203, Ser211, Ser226MAPK, CDK, GSK-3βAlters cofactor binding, nuclear export kinetics
UbiquitinationLys419, Lys426CHIP, E6-APTargets GR for proteasomal degradation
SUMOylationLys703, Lys721UBC9, PIAS1Recruits corepressors; dampens inflammation
AcetylationLys494, Lys703p300/CBPModulates DNA binding affinity

Properties

Product Name

Glucocorticoids receptor agonist 1

IUPAC Name

(1S)-1-[(4aR,5S)-1-(4-fluorophenyl)-4a-methyl-5,6,7,8-tetrahydro-4H-benzo[f]indazol-5-yl]ethanol

Molecular Formula

C20H23FN2O

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C20H23FN2O/c1-13(24)18-5-3-4-15-10-19-14(11-20(15,18)2)12-22-23(19)17-8-6-16(21)7-9-17/h6-10,12-13,18,24H,3-5,11H2,1-2H3/t13-,18+,20-/m0/s1

InChI Key

GZUNIDQZQNDLTI-VIZZQPHQSA-N

Canonical SMILES

CC(C1CCCC2=CC3=C(CC12C)C=NN3C4=CC=C(C=C4)F)O

Isomeric SMILES

C[C@@H]([C@H]1CCCC2=CC3=C(C[C@]12C)C=NN3C4=CC=C(C=C4)F)O

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